ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate is a chemical compound with the molecular formula C10H9Cl3N2O2 It is known for its unique structure, which includes a hydrazinylidene group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 3,4-dichlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-cyano-2-[(2,3-dichlorophenyl)hydrazinylidene]acetate
- Ethyl (2E)-2-[(4-chlorophenyl)hydrazono]propanoate
- Ethyl (3,4-dichlorophenyl)(difluoro)acetate
Uniqueness
Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrazinylidene group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
Molecular Formula |
C10H9Cl3N2O2 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-6-3-4-7(11)8(12)5-6/h3-5,14H,2H2,1H3/b15-9+ |
InChI Key |
HCOGYRKRLMDUHG-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1)Cl)Cl)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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